molecular formula C7H4Cl2F3N B13677878 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B13677878
M. Wt: 230.01 g/mol
InChI Key: RGFAHEDOAGNXHM-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. The presence of chloro, chloromethyl, and trifluoromethyl groups in this compound makes it highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-4-(trifluoromethyl)pyridine. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols, can react with the chloro and chloromethyl groups.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the compound.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive functional groups. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloromethyl group.

    5-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloromethyl group.

    2-(Chloromethyl)-4-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.

Uniqueness

The presence of both chloro and chloromethyl groups in 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine makes it unique compared to its similar compounds. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2

InChI Key

RGFAHEDOAGNXHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CCl

Origin of Product

United States

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